Tubulin inhibitor 20

Description

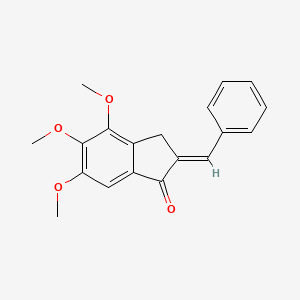

Structure

3D Structure

Properties

Molecular Formula |

C19H18O4 |

|---|---|

Molecular Weight |

310.3 g/mol |

IUPAC Name |

(2E)-2-benzylidene-4,5,6-trimethoxy-3H-inden-1-one |

InChI |

InChI=1S/C19H18O4/c1-21-16-11-14-15(18(22-2)19(16)23-3)10-13(17(14)20)9-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3/b13-9+ |

InChI Key |

DTXWZXBYITUUST-UKTHLTGXSA-N |

Isomeric SMILES |

COC1=C(C(=C2C/C(=C\C3=CC=CC=C3)/C(=O)C2=C1)OC)OC |

Canonical SMILES |

COC1=C(C(=C2CC(=CC3=CC=CC=C3)C(=O)C2=C1)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Pronged Attack of Tubulin Inhibitor 20: A Technical Guide to its Anti-Cancer Mechanisms

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Tubulin Inhibitor 20, a designation referring to two distinct and potent anti-cancer compounds: the clinical-stage molecule MPC-6827 (Verubulin) and a promising preclinical indole-based derivative . This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core mechanisms, quantitative data, experimental methodologies, and relevant signaling pathways associated with these tubulin-targeting agents.

Executive Summary

Tubulin inhibitors represent a cornerstone of cancer chemotherapy, disrupting the dynamic instability of microtubules essential for cell division and other vital cellular functions. This guide focuses on two compounds, both identified as "compound 20" in their respective developmental series. MPC-6827, a quinazoline derivative, has progressed to clinical trials and exhibits a dual mechanism of action, not only inhibiting mitosis but also acting as a vascular disrupting agent. The indole-based compound 20 is a promising preclinical candidate that also targets the colchicine binding site on tubulin. Both compounds ultimately lead to cell cycle arrest and apoptosis in cancer cells, highlighting their therapeutic potential.

Core Mechanism of Action: Disruption of Microtubule Dynamics

Both MPC-6827 and the indole-based compound 20 exert their primary anti-tumor effects by interfering with microtubule polymerization. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division.

Binding Site: Molecular docking studies and competitive binding assays have demonstrated that both compounds bind to or near the colchicine binding site on β-tubulin.[1][2] This binding prevents the tubulin dimers from polymerizing into microtubules. The disruption of microtubule dynamics leads to a cascade of downstream events culminating in cancer cell death.

Consequences of Tubulin Binding:

-

Inhibition of Microtubule Formation: By binding to tubulin dimers, the inhibitors prevent their assembly into microtubules. This leads to a decrease in the overall microtubule polymer mass within the cell.

-

Mitotic Spindle Disruption: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis.

-

Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[3]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Diagram of the Core Mechanism of Action

Caption: Core mechanism of this compound.

Quantitative Data

The anti-cancer activity of MPC-6827 and the indole-based compound 20 has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of MPC-6827

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Carcinoma | ~4 |

| MCF-7 | Breast Adenocarcinoma | ~2 |

| A549 | Lung Carcinoma | ~4 |

| OVCAR-3 | Ovarian Carcinoma | Not Specified |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial | 1.8 - 3.2 |

| Human Arterial Endothelial Cells (HAEC) | Endothelial | 1.8 - 3.2 |

| Human Microvessel Endothelial Cells (HMVEC) | Endothelial | 1.8 - 3.2 |

Data compiled from multiple sources.[2]

Table 2: In Vitro Activity of Indole-Based Compound 20

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 5.17 ± 1.61 |

Data from a study on 2,3-diarylindole derivatives.[1]

Table 3: Tubulin Polymerization Inhibition

| Compound | Assay Type | IC50 |

| MPC-6827 | In vitro tubulin polymerization | Potent inhibitor (specific IC50 not provided in reviewed texts) |

| Indole-based compound 20 | In vitro tubulin polymerization | Qualitative inhibition demonstrated |

Key Downstream Signaling Pathways

The inhibition of tubulin polymerization by these compounds triggers distinct signaling cascades leading to apoptosis and, in the case of MPC-6827, vascular disruption.

Induction of Apoptosis

Prolonged arrest at the G2/M phase of the cell cycle is a potent trigger for the intrinsic pathway of apoptosis. This process involves:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Leading to the release of cytochrome c from the mitochondria into the cytoplasm.

-

Apoptosome Formation: Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

-

Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases such as caspase-3 and -7.

-

Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Diagram of the Apoptotic Pathway

Caption: Apoptosis induction pathway.

Vascular Disruption (MPC-6827)

A key feature of MPC-6827 is its activity as a vascular disrupting agent (VDA). It selectively targets the immature and poorly organized vasculature of tumors, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[2] This effect is mediated by the disruption of the endothelial cell cytoskeleton, triggering a signaling cascade involving the RhoA/ROCK pathway.

-

Endothelial Cell Cytoskeleton Disruption: MPC-6827's effect on tubulin leads to the collapse of the microtubule network in endothelial cells.

-

Activation of RhoA: This disruption activates the small GTPase RhoA.

-

ROCK Activation: Activated RhoA stimulates Rho-associated kinase (ROCK).

-

Increased Contractility and Permeability: ROCK activation leads to increased phosphorylation of myosin light chain, resulting in endothelial cell contraction, blebbing, and disruption of cell-cell junctions. This increases vascular permeability and leads to vascular collapse.

Diagram of the Vascular Disruption Pathway

Caption: Vascular disruption signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay

Objective: To determine the direct effect of the inhibitor on the polymerization of purified tubulin.

Methodology:

-

Purified tubulin is kept on ice to prevent spontaneous polymerization.

-

The tubulin solution is mixed with a reaction buffer (e.g., PIPES buffer with GTP and MgCl2) and the test compound at various concentrations in a 96-well plate.

-

The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

The increase in absorbance at 340 nm, which is proportional to the amount of polymerized microtubules, is measured over time.

-

The IC50 value, the concentration of the inhibitor that reduces the rate or extent of polymerization by 50%, is calculated.

Workflow for Tubulin Polymerization Assay

Caption: Tubulin polymerization assay workflow.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the inhibitor on cell cycle progression.

Methodology:

-

Cancer cells are seeded and treated with various concentrations of the inhibitor for a specified period (e.g., 24 hours).

-

Cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

The DNA content of individual cells is measured using a flow cytometer.

-

The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is analyzed based on their fluorescence intensity.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by the inhibitor.

Methodology:

-

Cells are treated with the inhibitor as described for the cell cycle analysis.

-

Harvested cells are washed and resuspended in a binding buffer.

-

Cells are stained with FITC-conjugated Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), which stains necrotic cells with compromised membrane integrity.

-

The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.

Caspase Activation Assay

Objective: To measure the activity of key apoptotic enzymes.

Methodology:

-

Cell lysates from inhibitor-treated cells are prepared.

-

The lysates are incubated with a colorimetric or fluorometric substrate specific for a particular caspase (e.g., DEVD-pNA for caspase-3).

-

The cleavage of the substrate, which is proportional to the caspase activity, is measured using a spectrophotometer or fluorometer.

Conclusion and Future Directions

The "this compound" compounds, MPC-6827 and the indole-based derivative, are potent anti-cancer agents that disrupt microtubule dynamics by binding to the colchicine site on tubulin. This leads to G2/M cell cycle arrest and apoptosis. MPC-6827 further distinguishes itself through its vascular disrupting activity, offering a dual-pronged attack on solid tumors. The data and protocols presented in this guide provide a solid foundation for further research and development of these and similar compounds. Future investigations should focus on elucidating the precise molecular interactions at the binding site to guide the design of next-generation inhibitors with improved efficacy and safety profiles. Furthermore, exploring combination therapies that leverage the unique mechanisms of these agents, particularly the vascular disrupting properties of MPC-6827, holds significant promise for advancing cancer treatment.

References

- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. webapps.myriad.com [webapps.myriad.com]

- 3. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Tubulin Inhibitor 20 (CAS 860356-56-5)

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Specifications

Tubulin inhibitor 20, identified by the CAS number 860356-56-5, is a potent small molecule inhibitor of tubulin polymerization. Its systematic chemical name is 2,3-dihydro-4,5,6-trimethoxy-2-(phenylmethylene)-1H-inden-1-one. This compound has demonstrated significant potential in cancer research due to its cytotoxic effects against various cancer cell lines.

Physicochemical Properties

A comprehensive summary of the known physicochemical properties of this compound is presented in the table below. While experimental data for some properties remains to be fully disclosed in publicly available literature, predicted values from reliable chemical databases are provided.

| Property | Value | Source |

| CAS Number | 860356-56-5 | [1] |

| Molecular Formula | C₁₉H₁₈O₄ | [2] |

| Molecular Weight | 310.34 g/mol | [2] |

| Boiling Point (Predicted) | 515.4 ± 50.0 °C | [2] |

| Density (Predicted) | 1.217 ± 0.06 g/cm³ | [2] |

| Melting Point | Not available | |

| Solubility | Soluble in DMSO and methanol.[3][4][5] | |

| Appearance | White to light yellow crystal powder (based on similar compounds).[6] | |

| Storage | Store at -20°C for long-term stability.[3] |

Mechanism of Action and Biological Activity

This compound exerts its biological effects primarily through the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.

Inhibition of Tubulin Polymerization

This compound has been identified as a potent inhibitor of tubulin assembly. It binds to the colchicine binding site on β-tubulin, which leads to the destabilization of microtubules.[7][8][9][10][11] This inhibitory action disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division.

Cytotoxicity and Anti-proliferative Activity

As a consequence of its tubulin polymerization inhibitory activity, this compound exhibits significant cytotoxicity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from a key study are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| K562 | Chronic Myelogenous Leukemia | 0.087 ± 0.009 |

| A549 | Non-small Cell Lung Cancer | 0.028 ± 0.004 |

| HCT116 | Colon Carcinoma | 0.045 ± 0.006 |

| MCF-7 | Breast Adenocarcinoma | 0.033 ± 0.005 |

| HFL-1 | Normal Human Fetal Lung Fibroblast | 1.351 ± 0.124 |

| Data extracted from Xu et al., 2023.[7][9] |

The data indicates that this compound is highly potent against the tested cancer cell lines, with significantly lower toxicity towards the normal human cell line HFL-1, suggesting a favorable therapeutic window.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound, based on the procedures described by Xu et al., 2023.[7][9]

In Vitro Tubulin Polymerization Assay

This assay is designed to measure the effect of a compound on the assembly of purified tubulin into microtubules.

Methodology:

-

Preparation of Reagents: Purified bovine brain tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8) containing GTP.

-

Reaction Setup: The tubulin solution is incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) in a 96-well plate.

-

Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization.

-

Data Acquisition: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm every minute for a defined period (e.g., 60 minutes) using a microplate reader.

-

Data Analysis: The IC₅₀ value, representing the concentration of the inhibitor that reduces tubulin polymerization by 50%, is calculated from the dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Data Acquisition: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Treatment: Cells are treated with this compound at various concentrations for a defined period (e.g., 24 hours).

-

Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye such as propidium iodide (PI).[12]

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[12]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Cells are treated with this compound for a specified time.

-

Staining: The cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.[13][14] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The cell population is quadrant-gated to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathways and Molecular Interactions

The primary mechanism of action of this compound involves the direct inhibition of tubulin polymerization. This disruption of the microtubule network triggers a cascade of downstream cellular events, ultimately leading to apoptosis.

Mitotic Arrest and Apoptosis Induction

By inhibiting the formation of the mitotic spindle, this compound causes cells to arrest in the G2/M phase of the cell cycle.[7][8][9][10][11] Prolonged mitotic arrest activates the spindle assembly checkpoint, which, if not resolved, leads to the intrinsic apoptotic pathway.

Caption: Mechanism of Action of this compound.

Modulation of Apoptosis-Related Proteins

Studies on related dihydro-1H-indene derivatives have shown that their induction of apoptosis is associated with the modulation of key regulatory proteins. For instance, treatment with these compounds can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately executing the apoptotic program.

Caption: Apoptosis signaling pathway modulated by this compound.

Summary and Future Directions

This compound (CAS 860356-56-5) is a promising anti-cancer agent that effectively inhibits tubulin polymerization by binding to the colchicine site. Its potent cytotoxic activity against various cancer cell lines, coupled with a favorable selectivity profile, warrants further investigation. Future research should focus on obtaining comprehensive pharmacokinetic and pharmacodynamic data, as well as evaluating its efficacy and safety in preclinical in vivo models. The detailed understanding of its mechanism of action and the identification of potential biomarkers for sensitivity could pave the way for its development as a novel cancer therapeutic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 860356-56-5 | CAS DataBase [m.chemicalbook.com]

- 3. 146-56-5 | CAS DataBase [m.chemicalbook.com]

- 4. FLUPHENAZINE HYDROCHLORIDE | 146-56-5 [chemicalbook.com]

- 5. FLUPHENAZINE HYDROCHLORIDE CAS#: 146-56-5 [m.chemicalbook.com]

- 6. 2-Chloro-5-iodobenzoic Acid CAS 19094-56-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - PL [thermofisher.com]

An In-depth Technical Guide to the Synthesis of Tubulin Inhibitor 20

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of Tubulin inhibitor 20, a bis-indole derivative with demonstrated antimitotic properties. The information presented herein is curated for researchers, scientists, and professionals involved in the field of drug discovery and development, with a focus on anticancer agents.

Introduction

Tubulin, a critical component of the cellular cytoskeleton, plays a pivotal role in cell division, motility, and intracellular transport. Its dynamic polymerization and depolymerization are essential for the formation and function of the mitotic spindle, making it an attractive target for the development of anticancer therapeutics. Tubulin inhibitors interfere with these dynamic processes, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This compound belongs to the class of bis-indole compounds, which have shown promise as effective antimitotic agents.

Chemical Structure and Properties

The definitive chemical structure of this compound, as identified in the primary literature, is 3-(3-Indolylmethyl)-1H-indole .

| Identifier | Value |

| IUPAC Name | 3-(1H-indol-3-ylmethyl)-1H-indole |

| Molecular Formula | C₁₇H₁₄N₂ |

| Molecular Weight | 246.31 g/mol |

| CAS Number | 16634-90-5 |

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward and efficient one-pot reaction. The methodology described is based on the protocol outlined by Lakshmi et al. in the European Journal of Medicinal Chemistry (2010).

Experimental Protocol

Reaction: Condensation of Indole with Formaldehyde

Materials:

-

Indole

-

Formaldehyde (37% solution)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

A solution of indole (2 equivalents) is prepared in ethanol.

-

To this solution, formaldehyde (1 equivalent) is added, followed by the dropwise addition of a catalytic amount of concentrated hydrochloric acid.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the reaction mixture is poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed thoroughly with water to remove any acid traces, and then dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 3-(3-Indolylmethyl)-1H-indole (this compound).

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound exerts its anticancer effects by directly interfering with microtubule dynamics.

Quantitative Biological Data

| Assay | Cell Line | IC₅₀ (µM) | Reference |

| Tubulin Polymerization Inhibition | - | 7.5 | [1] |

| Antiproliferative Activity | A549 (Non-small cell lung cancer) | 2 | [1] |

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound functions as a microtubule destabilizing agent. It binds to tubulin dimers and inhibits their polymerization into microtubules. This disruption of microtubule formation is critical during mitosis, as it prevents the assembly of the mitotic spindle, a necessary apparatus for chromosome segregation. The inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.

Caption: Signaling pathway of this compound.

Conclusion

This compound, a synthetically accessible bis-indole derivative, demonstrates significant potential as an anticancer agent through its targeted inhibition of tubulin polymerization. The straightforward synthesis and potent biological activity make it an interesting scaffold for further investigation and development in the pursuit of novel cancer therapeutics. This guide provides the foundational technical information required for researchers to synthesize, evaluate, and potentially build upon this promising compound.

References

An In-depth Technical Guide to the Discovery and History of Bis-Indole Tubulin Inhibitors, Featuring "St. 20"

This technical guide provides a comprehensive overview of the discovery, history, and biological evaluation of a class of tubulin polymerization inhibitors, with a specific focus on the bis-indole derivative designated as "St. 20". This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and medicinal chemistry.

Introduction to Tubulin as a Therapeutic Target

Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton. Microtubules play a critical role in various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape. The dynamic nature of microtubule assembly and disassembly is crucial for the formation and function of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. Consequently, agents that interfere with tubulin polymerization have emerged as a successful class of anticancer drugs. These agents can be broadly categorized as microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine binding site inhibitors).

The Emergence of Bis-Indole Scaffolds as Tubulin Inhibitors

The indole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. In the context of tubulin inhibition, various indole-containing compounds have been developed, including aroylindoles, arylthioindoles, and bis-indole derivatives. Bis-indole compounds, in particular, have shown significant promise as potent inhibitors of tubulin polymerization, often acting at the colchicine binding site.

Discovery of "St. 20"

Quantitative Biological Data

The biological activity of "St. 20" and a structurally related, well-characterized bis-indole compound, (3-(1H-indol-2-yl)phenyl)(1H-indol-2-yl)methanone (referred to here as Compound 15 for clarity), are summarized in the tables below. This data highlights the potency of this class of compounds against cancer cell lines and their direct effect on tubulin dynamics.

| Compound | Assay | Parameter | Value | Cell Line(s) |

| St. 20 | Tubulin Polymerization | IC50 | 7.5 µM[1][2][3] | - |

| Antiproliferative | IC50 | 2 µM[1][2][3] | A549 (Non-small cell lung cancer) | |

| Compound 15 | Antiproliferative | IC50 | 34 - 162 nM[4] | Various human cancer cell lines |

| Apoptosis Induction | - | Confirmed[4] | LNCaP and PC-3 (Prostate cancer) | |

| Cell Cycle Arrest | - | G2/M phase[4] | PC-3 (Prostate cancer) |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize bis-indole tubulin inhibitors.

Synthesis of a Representative Bis-Indole Tubulin Inhibitor

The following is a representative protocol for the synthesis of a bis-indole methanone derivative, based on the reported synthesis of --INVALID-LINK--methanone[5][6].

Step 1: Fischer Indolization

-

To a solution of 1-(4-benzoylphenyl)ethanone in ethanol, add phenylhydrazine.

-

Reflux the reaction mixture for 3 hours to form the corresponding hydrazone.

-

Isolate the hydrazone, which is typically a solid.

-

Add anhydrous zinc chloride to the hydrazone in xylene.

-

Reflux the mixture, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, work up the reaction by digesting with water on a water bath.

-

Extract the product with an organic solvent and purify by column chromatography to yield the bis-indole product.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

-

Prepare a solution of purified tubulin (e.g., porcine brain tubulin) at a concentration of 2 mg/mL in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing GTP and a fluorescent reporter dye (e.g., DAPI)[7].

-

Add the test compound (e.g., "St. 20" dissolved in DMSO) at various concentrations to the tubulin solution in a 96-well plate. Include appropriate controls (DMSO vehicle, a known inhibitor like colchicine, and a known stabilizer like paclitaxel).

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the fluorescence intensity over time using a microplate reader with excitation and emission wavelengths suitable for the fluorescent reporter (e.g., 360 nm excitation and 450 nm emission for DAPI)[8].

-

The rate and extent of tubulin polymerization are proportional to the increase in fluorescence. Calculate the IC₅₀ value by plotting the inhibition of polymerization against the compound concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

During the incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Treat cancer cells with the test compound for a specific time (e.g., 24 hours).

-

Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

-

Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Incubate the cells in the dark to allow for DNA staining.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

-

The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

-

Treat cells with the test compound for a predetermined time to induce apoptosis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Mechanism of Action and Signaling Pathways

Bis-indole tubulin inhibitors, such as "St. 20", exert their anticancer effects primarily by disrupting microtubule dynamics. This leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

Inhibition of Tubulin Polymerization

These compounds bind to tubulin, likely at the colchicine binding site, and inhibit its polymerization into microtubules. This disruption of the dynamic equilibrium between tubulin dimers and microtubules leads to a dysfunctional mitotic spindle.

Activation of the Spindle Assembly Checkpoint and G2/M Arrest

The presence of improperly attached chromosomes to the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cell cycle surveillance mechanism[8][9][10]. The SAC prevents the onset of anaphase until all chromosomes are correctly bioriented on the spindle. Key proteins involved in the SAC include Mad1, Mad2, Bub1, BubR1, and Mps1. Activation of the SAC leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins for degradation. This inhibition prevents the degradation of securin and cyclin B1, leading to cell cycle arrest in the G2/M phase[11][12].

Induction of Apoptosis

Prolonged G2/M arrest ultimately triggers programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The inhibition of microtubule function can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax and Bak[13]. This results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (initiator caspase-9 and effector caspase-3), leading to the execution of apoptosis[2][3].

Experimental and logical relationship workflows

Conclusion and Future Directions

Bis-indole derivatives, exemplified by "St. 20", represent a promising class of tubulin polymerization inhibitors with potent anticancer activity. Their mechanism of action, involving the disruption of microtubule dynamics, G2/M cell cycle arrest, and induction of apoptosis, makes them attractive candidates for further drug development. Future research in this area may focus on optimizing the structure of bis-indole compounds to enhance their potency, selectivity, and pharmacokinetic properties. Additionally, exploring their efficacy in combination with other anticancer agents could lead to more effective therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Apoptosis - Wikipedia [en.wikipedia.org]

- 4. Bcl-2-mediated control of TRAIL-induced apoptotic response in the non-small lung cancer cell line NCI-H460 is effective at late caspase processing steps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone : Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. mitotic spindle assembly checkpoint signaling | SGD [yeastgenome.org]

- 8. Tracing the pathway of spindle assembly checkpoint signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Spindle checkpoint - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest in HT 29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The microtubule targeting agents eribulin and paclitaxel activate similar signaling pathways and induce cell death predominantly in a caspase-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Tubulin Inhibitor Properties: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of tubulin inhibitors in oncology is well-established. These agents disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. However, the journey from a promising compound to a viable drug candidate is fraught with challenges, with solubility and stability being two of the most significant hurdles. Poor aqueous solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of toxic degradation products. This technical guide provides an in-depth overview of the core principles and methodologies for assessing the solubility and stability of tubulin inhibitors, using specific examples to illustrate these key characteristics.

The Challenge of "Tubulin Inhibitor 20"

It is important to note that the designation "this compound" is not a unique identifier for a single chemical entity. Scientific literature often refers to compounds as "compound 20" within the context of a specific study, leading to multiple, distinct molecules sharing this label. This guide will therefore address the solubility and stability of tubulin inhibitors more broadly, drawing on data for specific, identified compounds that serve as representative examples.

Quantitative Data Summary

The following tables summarize the available quantitative data for two distinct tubulin inhibitors. This structured presentation allows for a clear comparison of their physicochemical properties.

| Compound Name | CAS Number | Solvent | Solubility | Reference |

| Tubulin Polymerization Inhibitor II | 1151995-69-5 | DMSO | 10 mg/mL | [1] |

| This compound (compound 1) | 860356-56-5 | Not specified | Data not available | [2] |

Table 1: Solubility of Selected Tubulin Inhibitors

| Compound Name | CAS Number | Storage Conditions | Stability | Reference |

| Tubulin Polymerization Inhibitor II | 1151995-69-5 | Reconstituted in DMSO, -20°C | Stable for up to 3 months | [1] |

| This compound (compound 1) | 860356-56-5 | Refer to Certificate of Analysis | Data not available | [2] |

Table 2: Stability of Selected Tubulin Inhibitors

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable drug development. Below are methodologies for key experiments to determine the solubility and stability of tubulin inhibitors.

Protocol 1: Kinetic and Thermodynamic Solubility Assessment

Objective: To determine the kinetic and thermodynamic solubility of a tubulin inhibitor in various aqueous buffers and organic solvents.

Methodology:

-

Kinetic Solubility (High-Throughput Screening):

-

Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add a small volume of the DMSO stock to a series of aqueous buffers (e.g., phosphate-buffered saline at various pH values).

-

Shake the plate for a defined period (e.g., 2 hours) at room temperature.

-

Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.

-

Alternatively, filter the samples and analyze the filtrate concentration by HPLC-UV.

-

-

Thermodynamic Solubility (Shake-Flask Method):

-

Add an excess amount of the solid compound to a series of vials containing the desired solvents (e.g., water, PBS pH 7.4, ethanol).

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Visually inspect for the presence of undissolved solid.

-

Filter or centrifuge the samples to remove any solid material.

-

Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV or LC-MS.

-

Protocol 2: Chemical Stability Evaluation

Objective: To assess the chemical stability of a tubulin inhibitor under various stress conditions.

Methodology:

-

Forced Degradation Studies:

-

Prepare solutions of the tubulin inhibitor in appropriate solvents.

-

Expose the solutions to a range of stress conditions, including:

-

Acidic conditions: e.g., 0.1 N HCl at 60°C for 24 hours.

-

Basic conditions: e.g., 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative conditions: e.g., 3% H₂O₂ at room temperature for 24 hours.

-

Thermal stress: e.g., solid compound at 80°C for 48 hours.

-

Photostability: Expose the solid compound and solutions to UV and visible light according to ICH guidelines.

-

-

At specified time points, withdraw samples and analyze them by a stability-indicating HPLC method.

-

Quantify the parent compound and identify and quantify any major degradation products.

-

-

Long-Term and Accelerated Stability Studies (as per ICH Q1A(R2)):

-

Store the drug substance under controlled temperature and humidity conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Test the samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated) for appearance, assay, degradation products, and other relevant quality attributes.

-

Visualizing the Impact and Workflow

Understanding the mechanism of action and the experimental processes is crucial. The following diagrams, created using the DOT language, illustrate key concepts related to tubulin inhibitors.

Caption: Mechanism of action of a tubulin polymerization inhibitor.

References

- 1. Tubulin Polymerization Inhibitor II The Tubulin Polymerization Inhibitor II, also referenced under CAS 1151995-69-5, acts as an effective anti-microtubule agent. This small molecule/inhibitor is primarily used for Cell Structure applications. | 1151995-69-5 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

in vitro characterization of Tubulin inhibitor 20

An In-Depth Technical Guide to the In Vitro Characterization of Tubulin Inhibitor 20

Introduction

Tubulin inhibitors are a significant class of compounds in cancer research and therapy, primarily exerting their effects by disrupting microtubule dynamics, which are crucial for cell division.[1] This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[2][3] These agents are broadly categorized as either microtubule-stabilizing or -destabilizing.[1] this compound belongs to the class of indole-based tubulin inhibitors that act as microtubule-destabilizing agents.[4]

This technical guide provides a comprehensive overview of the in vitro characterization of a specific indole-based tubulin inhibitor, referred to as compound 20 in the referenced literature. It is important to note that the designation "this compound" or "compound 20" may refer to different chemical entities in various publications. For instance, a potent 4,5-biarylated-2-aminoimidazole analog has also been described as compound 20, exhibiting an IC50 of less than 3 nM in cellular assays and 1.6 µM in tubulin assembly inhibition.[5] This guide focuses on the indole-based compound for which specific cellular activity data has been published.

Mechanism of Action

The primary mechanism of action for this class of indole-based tubulin inhibitors is the inhibition of tubulin polymerization.[4] Molecular docking studies have indicated that compound 20 likely binds to the colchicine binding site on the β-tubulin subunit.[4][6] By occupying this site, the inhibitor prevents the tubulin dimers from assembling into microtubules.[3][6] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis, ultimately leading to cell cycle arrest and apoptosis.[1][2]

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The reported in vitro activity of the indole-based this compound is summarized in the table below. This data highlights its anti-proliferative effect on a human non-small cell lung cancer cell line.

| Parameter | Cell Line | Value | Reference |

| IC50 | A549 | 5.17 ± 1.61 µM | [4] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on standard procedures in the field.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Seeding:

- Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate at a density of 5,000-10,000 cells per well.

- Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

- Prepare a serial dilution of this compound in culture medium.

- Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

- Incubate for 48-72 hours.

3. MTT Addition and Incubation:

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Shake the plate for 10 minutes to ensure complete dissolution.

- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of the inhibitor on the polymerization of purified tubulin.

1. Reagents and Preparation:

- Tubulin (>99% pure)

- General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

- GTP solution (100 mM)

- This compound stock solution in DMSO

- Positive control (e.g., Colchicine) and negative control (e.g., Paclitaxel)

2. Assay Procedure:

- In a 96-well plate, add the test compound at various concentrations to the wells.

- Add purified tubulin protein to each well.

- Incubate the plate at 37°C to initiate polymerization.

- Monitor the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader. The increase in absorbance corresponds to the extent of tubulin polymerization.[2]

3. Data Analysis:

- Plot the absorbance at 340 nm against time for each concentration of the inhibitor.

- Determine the rate of polymerization and the maximum polymer mass.

- Calculate the percentage of inhibition of tubulin polymerization relative to the vehicle control.

- Determine the IC50 value for tubulin polymerization inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

The in vitro characterization of a novel tubulin inhibitor typically follows a structured workflow, from initial screening to detailed mechanistic studies.

Caption: In vitro characterization workflow for a tubulin inhibitor.

References

- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 2. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitotic inhibitor - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site [mdpi.com]

- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of MPC-6827 (Azixa): A Microtubule-Destabilizing Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for the tubulin inhibitor MPC-6827, also known as Azixa. MPC-6827 is a potent, small-molecule, microtubule-destabilizing agent that has undergone preclinical and clinical evaluation as a potential anti-cancer therapeutic. This document details the mechanism of action, quantitative data from key studies, experimental protocols, and the signaling pathways involved in its anti-tumor activity.

Executive Summary

MPC-6827 is a 4-arylaminoquinazoline derivative that exerts its cytotoxic effects by inhibiting tubulin polymerization. It binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, mitotic arrest, and subsequent apoptosis in cancer cells.[1] Preclinical studies have demonstrated its potent anti-proliferative activity across a broad range of cancer cell lines, including those with multidrug resistance.[1][2] Furthermore, MPC-6827 has shown significant tumor growth inhibition in various xenograft models.[1][2] A Phase I clinical trial has established its maximum tolerated dose (MTD) and safety profile in patients with advanced solid tumors.[3]

Mechanism of Action

MPC-6827 functions as a microtubule-destabilizing agent.[3] Its primary molecular target is the tubulin protein, a fundamental component of the cytoskeleton. The mechanism of action can be summarized in the following key steps:

-

Binding to β-tubulin: MPC-6827 binds to the colchicine-binding site on the β-tubulin subunit.[1] This binding is competitive with colchicine but not with vinblastine, indicating a specific interaction at this site.[2]

-

Inhibition of Microtubule Polymerization: By binding to tubulin dimers, MPC-6827 inhibits their assembly into microtubules. In vitro assays have shown that MPC-6827 effectively prevents the polymerization of purified tubulin.[1][2]

-

Disruption of Microtubule Dynamics: The inhibition of polymerization disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for various cellular processes.[2]

-

Mitotic Arrest: The disruption of the mitotic spindle, a structure essential for chromosome segregation during cell division, leads to cell cycle arrest in the G2/M phase.[1][2]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is characterized by the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).[1][2]

A key feature of MPC-6827 is its ability to overcome multidrug resistance. It has shown equal potency in cancer cell lines that overexpress P-glycoprotein (Pgp-1), MRP-1, and BCRP-1, which are common mechanisms of resistance to other tubulin-targeting agents like taxanes and vinca alkaloids.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies of MPC-6827.

Table 1: In Vitro Anti-proliferative Activity of MPC-6827 [1][2]

| Cell Line | Cancer Type | IC50 (nmol/L) |

| MCF-7 | Breast Carcinoma | 2.1 |

| NCI/ADR-RES (MDR-1 overexpressing) | Breast Carcinoma | 1.5 |

| P388 | Leukemia | 1.5 |

| P388/ADR (MDR-1 overexpressing) | Leukemia | 1.5 |

| OVCAR-3 | Ovarian | Data not specified |

| MIAPaCa-2 | Pancreatic | Data not specified |

| HT-29 | Colon | Data not specified |

| MDA-MB-435 | Melanoma | Data not specified |

| MX-1 | Breast | Data not specified |

Table 2: In Vivo Anti-tumor Efficacy of MPC-6827 in Xenograft Models [1][2]

| Tumor Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) |

| B16-F1 allograft | Melanoma | Not specified | Statistically significant |

| OVCAR-3 xenograft | Ovarian | Not specified | Statistically significant |

| MIAPaCa-2 xenograft | Pancreatic | Not specified | Statistically significant |

| MCF-7 xenograft | Breast | Not specified | Statistically significant |

| HT-29 xenograft | Colon | Not specified | Statistically significant |

| MDA-MB-435 xenograft | Melanoma | Not specified | Statistically significant |

| MX-1 xenograft | Breast | Not specified | Statistically significant |

Table 3: Phase I Clinical Trial Key Parameters [3]

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | 3.3 mg/m² |

| Dose-Limiting Toxicities (DLT) | Nonfatal grade 3 myocardial infarction at 3.9 mg/m² and 4.5 mg/m² |

| Pharmacokinetic Half-life | 3.8 to 7.5 hours |

| Clinical Response | 10.4% of patients achieved stable disease for ≥ 4 months |

Experimental Protocols

This section provides a detailed methodology for key experiments used in the target validation of MPC-6827.

Tubulin Polymerization Assay

Objective: To determine the direct effect of MPC-6827 on the in vitro assembly of purified tubulin.

Protocol:

-

Purified bovine brain tubulin is suspended in a glutamate-based buffer.

-

The tubulin solution is incubated with various concentrations of MPC-6827 or a vehicle control (DMSO).

-

GTP is added to initiate polymerization.

-

The change in absorbance at 340 nm is monitored over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

-

The IC50 value is calculated as the concentration of MPC-6827 that inhibits tubulin polymerization by 50% compared to the vehicle control.

Cell Viability Assay

Objective: To determine the cytotoxic effect of MPC-6827 on various cancer cell lines.

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of MPC-6827 or vehicle control for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay.

-

The absorbance is measured using a microplate reader.

-

The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Cell Cycle Analysis

Objective: To determine the effect of MPC-6827 on cell cycle progression.

Protocol:

-

Cells are treated with MPC-6827 or vehicle control for various time points.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of MPC-6827 in a living organism.

Protocol:

-

Human tumor cells are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

The treatment group receives MPC-6827 via a specified route (e.g., intravenous) and schedule. The control group receives a vehicle.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised and weighed.

-

Tumor growth inhibition is calculated by comparing the tumor volumes or weights of the treated group to the control group.

Visualizations

The following diagrams illustrate key pathways and workflows related to the target validation of MPC-6827.

References

- 1. MPC-6827: a small-molecule inhibitor of microtubule formation that is not a substrate for multidrug resistance pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MPC-6827: A Small-Molecule Inhibitor of Microtubule Formation That Is Not a Substrate for Multidrug Resistance Pumps | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 3. Phase I clinical trial of MPC-6827 (Azixa), a microtubule destabilizing agent, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Therapeutic Potential of Tubulin Inhibitor 20

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin inhibitor 20 is a potent small molecule that demonstrates significant potential in the field of oncology. Primarily classified as a tubulin polymerization inhibitor, its mechanism of action disrupts microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, cytotoxic activity, and the experimental methodologies used in its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound for therapeutic applications.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for the development of anticancer agents. Tubulin inhibitors interfere with the assembly or disassembly of microtubules, ultimately leading to mitotic arrest and apoptotic cell death in rapidly dividing cancer cells.

This compound has emerged as a compound of interest within this class of drugs. Sourced from commercial suppliers, it is identified as a potent inhibitor of tubulin polymerization with the potential for cancer research.[1][2][3][4][5] This document aims to consolidate the currently available scientific information on this compound to facilitate further investigation into its therapeutic utility.

Mechanism of Action

This compound functions by disrupting the dynamic equilibrium of microtubule polymerization and depolymerization. This interference with microtubule function leads to the activation of the spindle assembly checkpoint, which halts the cell cycle at the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.

Preclinical Data

The primary source of preclinical data for a compound structurally related to or identical to "this compound" comes from a study by Maadh Jumaah and colleagues, which investigated a series of ortho-hydroxy and indole-chalcone derivatives for their cytotoxic activity against breast cancer cells. While the specific designation "this compound" is a commercial identifier, its chemical structure aligns with the chalcone scaffold described in this research.

Cytotoxic Activity

The study evaluated the cytotoxic effects of the synthesized chalcone derivatives against the MCF-7 human breast cancer cell line.

Table 1: Cytotoxic Activity of a Representative Chalcone Derivative Against MCF-7 Cells

| Compound | Concentration (µM) | % Cell Viability |

| Chalcone Derivative | 10 | Data Not Available |

| (Similar to this compound) | 25 | Data Not Available |

| 50 | Data Not Available | |

| 100 | Data Not Available |

Quantitative data from the primary study is not publicly accessible at this time.

Experimental Protocols

The following methodologies are based on the general procedures described in the study by Maadh Jumaah et al. for the synthesis and evaluation of chalcone derivatives.

Synthesis of Chalcone Derivatives

A solution of an appropriate acetophenone and an appropriate aldehyde in ethanol is treated with a catalytic amount of a base (e.g., NaOH or KOH). The reaction mixture is stirred at room temperature for a specified period. The resulting precipitate is then filtered, washed, and recrystallized to yield the pure chalcone derivative.

Cell Culture

MCF-7 human breast cancer cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity

-

Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for an additional 48 hours.

-

Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Signaling Pathways and Visualizations

The primary signaling pathway affected by this compound is the intrinsic apoptotic pathway, triggered by mitotic arrest.

Caption: Mechanism of action of this compound.

Caption: MTT assay workflow.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Broad-Spectrum Anticancer Activity: Evaluating the efficacy of this compound against a wider panel of cancer cell lines.

-

In Vivo Studies: Assessing the anti-tumor activity and pharmacokinetic profile of the compound in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its potency and drug-like properties.

-

Combination Therapies: Investigating the synergistic effects of this compound with other established anticancer agents.

Conclusion

This compound represents a promising lead compound in the development of novel anticancer therapeutics. Its potent activity as a tubulin polymerization inhibitor underscores its potential for further investigation. The data and protocols summarized in this guide provide a foundation for future preclinical and clinical development efforts aimed at translating this promising molecule into a viable therapeutic option for cancer patients.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available public information. The therapeutic applications of this compound are still under investigation, and it is not an approved drug.

References

Methodological & Application

Application Notes and Protocols for In Vitro Tubulin Polymerization Assay with Tubulin Inhibitor 20

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the inhibitory effect of "Tubulin inhibitor 20" on in vitro tubulin polymerization. The protocol is designed for researchers in cell biology, cancer research, and drug development to assess the potency and mechanism of novel anti-mitotic agents.

Introduction

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton.[1][2] They play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Consequently, tubulin is a key target for the development of anticancer drugs. Tubulin inhibitors interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. These compounds are broadly classified as microtubule-stabilizing or -destabilizing agents.

This protocol describes an in vitro tubulin polymerization assay to characterize the activity of "this compound". The assay monitors the polymerization of purified tubulin into microtubules in the presence of the test compound. Polymerization can be measured by the increase in turbidity (light scattering) at 340-350 nm or by an increase in fluorescence of a reporter molecule that binds to polymerized microtubules.[2][3][4][5]

Signaling Pathway of Tubulin Polymerization

The process of microtubule formation involves the self-assembly of αβ-tubulin heterodimers into protofilaments, which then associate laterally to form a hollow microtubule. This process is dynamic and can be influenced by various factors, including temperature and the presence of guanosine triphosphate (GTP) and magnesium ions.

Caption: Signaling pathway of microtubule polymerization and the inhibitory action of a tubulin-destabilizing agent.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This protocol is based on the principle that the polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance.[4][5]

Materials and Reagents:

-

Lyophilized tubulin (>99% pure, bovine or porcine)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[2][3][4]

-

GTP solution (10 mM)

-

Glycerol

-

This compound (stock solution in DMSO)

-

Positive Control: Nocodazole or Colchicine (inhibitors)[3]

-

Negative Control: DMSO[3]

-

Pre-chilled 96-well half-area plates[4]

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm in kinetic mode[4][6]

Experimental Workflow:

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-4 mg/mL.[4][7] Keep on ice.

-

Prepare a tubulin polymerization mixture by adding GTP to the tubulin solution to a final concentration of 1 mM and glycerol to a final concentration of 10%.[2][7] Keep on ice and use within 30 minutes.

-

Prepare serial dilutions of "this compound" in General Tubulin Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Prepare positive and negative controls in the same manner.

-

-

Assay Plate Preparation:

-

On ice, add 10 µL of the serially diluted "this compound", positive control, or negative control (DMSO) to the designated wells of a pre-chilled 96-well plate.

-

To initiate the polymerization reaction, add 90 µL of the ice-cold tubulin polymerization mixture to each well.[4] Mix gently by pipetting up and down, avoiding bubbles.

-

Measurement:

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.[3]

-

-

Data Analysis:

-

Plot the absorbance (OD340) versus time for each concentration of "this compound" and the controls.

-

Determine the rate of polymerization (Vmax) from the slope of the linear phase of the polymerization curve.

-

The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Vmax of treated sample / Vmax of untreated control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Data Presentation

The quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Effect of this compound on Tubulin Polymerization

| Compound | Concentration (µM) | Vmax (mOD/min) | % Inhibition |

| Negative Control (DMSO) | - | 5.2 ± 0.3 | 0 |

| Positive Control (Nocodazole) | 10 | 0.5 ± 0.1 | 90.4 |

| This compound | 0.1 | 4.8 ± 0.2 | 7.7 |

| This compound | 1 | 3.1 ± 0.3 | 40.4 |

| This compound | 10 | 1.2 ± 0.2 | 76.9 |

| This compound | 100 | 0.6 ± 0.1 | 88.5 |

Data are representative and should be determined experimentally.

Table 2: IC50 Values for Tubulin Inhibitors

| Compound | IC50 (µM) [95% CI] |

| Nocodazole | 1.5 [1.2 - 1.9] |

| This compound | 2.8 [2.3 - 3.5] |

Data are representative and should be determined experimentally.

Fluorescence-Based Assay Alternative

An alternative to the turbidimetric assay is a fluorescence-based method. This assay utilizes a fluorescent reporter, such as DAPI, which preferentially binds to polymerized microtubules, resulting in an increase in fluorescence.[1][2][3] This method can be more sensitive and require less protein.[8]

Key Modifications for Fluorescence Assay:

-

Reagents: Include a fluorescent reporter (e.g., 10 µM DAPI) in the tubulin polymerization mixture.[3]

-

Instrumentation: Use a fluorescence plate reader with excitation and emission wavelengths appropriate for the chosen reporter (e.g., 360 nm excitation and 450 nm emission for DAPI).[3]

-

Data Analysis: The increase in fluorescence intensity over time is used to determine the rate of polymerization and calculate inhibition.

Troubleshooting

-

No or low polymerization in the control: Ensure the tubulin is active and has not been subjected to multiple freeze-thaw cycles. Check the GTP concentration and the temperature.

-

High background signal: This can be due to precipitation of the test compound. Centrifuge the compound dilutions before adding them to the assay plate.

-

Inconsistent replicates: Ensure accurate pipetting and avoid introducing air bubbles into the wells.

By following this detailed protocol, researchers can effectively evaluate the in vitro activity of "this compound" and other potential microtubule-targeting agents.

References

- 1. benthamopenarchives.com [benthamopenarchives.com]

- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro tubulin polymerization assay [bio-protocol.org]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. researchgate.net [researchgate.net]

- 6. In vitro tubulin polymerization assay [bio-protocol.org]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Apoptosis Induced by Tubulin Inhibitor 20

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell shape.[1] This disruption typically leads to a G2/M phase cell cycle arrest and subsequent induction of apoptosis, or programmed cell death.[2][3] Accurate and reliable methods for quantifying apoptosis are crucial for the preclinical evaluation of novel tubulin inhibitors. This document provides detailed protocols for a panel of standard apoptosis assays, guidance on data interpretation, and an overview of the key signaling pathways involved.

Key Signaling Pathways in Tubulin Inhibitor-Induced Apoptosis

Tubulin inhibitors can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The disruption of microtubule dynamics is a significant cellular stressor that can lead to the activation of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[4] Additionally, some tubulin inhibitors have been shown to upregulate the expression of death receptors like DR5, sensitizing cells to apoptosis initiated by their respective ligands.[5]

Caption: Signaling pathways of tubulin inhibitor-induced apoptosis.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from key apoptosis assays following treatment of a cancer cell line (e.g., HeLa) with Tubulin Inhibitor 20.

Table 1: Annexin V-FITC/PI Staining for Apoptosis Detection

| Treatment | Concentration (nM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |

| Vehicle Control | 0 | 2.5 ± 0.5 | 1.8 ± 0.3 |

| This compound | 10 | 15.2 ± 1.8 | 5.6 ± 0.9 |

| This compound | 50 | 35.8 ± 3.2 | 12.4 ± 1.5 |

| This compound | 100 | 55.1 ± 4.5 | 20.3 ± 2.1 |

Table 2: Caspase-3/7 Activity Assay

| Treatment | Concentration (nM) | Caspase-3/7 Activity (Fold Change vs. Control) |

| Vehicle Control | 0 | 1.0 |

| This compound | 10 | 2.8 ± 0.4 |

| This compound | 50 | 6.5 ± 0.8 |

| This compound | 100 | 12.3 ± 1.5 |

Table 3: TUNEL Assay for DNA Fragmentation

| Treatment | Concentration (nM) | % TUNEL-Positive Cells |

| Vehicle Control | 0 | 1.2 ± 0.2 |

| This compound | 10 | 10.5 ± 1.3 |

| This compound | 50 | 28.9 ± 2.7 |

| This compound | 100 | 45.6 ± 3.9 |

Table 4: Western Blot Analysis of Apoptosis-Related Proteins (Relative Density)

| Treatment | Concentration (nM) | Cleaved PARP / Total PARP | Bcl-2 / β-actin |

| Vehicle Control | 0 | 0.05 ± 0.01 | 0.95 ± 0.08 |

| This compound | 10 | 0.35 ± 0.04 | 0.65 ± 0.07 |

| This compound | 50 | 0.78 ± 0.09 | 0.32 ± 0.04 |

| This compound | 100 | 1.25 ± 0.15 | 0.15 ± 0.02 |

Experimental Protocols

Caption: General experimental workflow for apoptosis assays.

Annexin V-FITC/PI Staining for Flow Cytometry

This assay identifies early apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.[6]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Include a vehicle-treated control.

-

Harvest both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[7]

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[8][9]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[10]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

-

Add 400 µL of 1X Binding Buffer to each tube.[10]

-

Analyze the samples by flow cytometry within one hour.[9]

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[11]

Materials:

-

Caspase-Glo® 3/7 Assay System or similar fluorometric/colorimetric kit

-

White-walled 96-well plates (for luminescent assays) or clear 96-well plates (for colorimetric/fluorometric assays)

-

Plate reader (luminometer, fluorometer, or spectrophotometer)

Protocol:

-

Seed cells in a 96-well plate and treat with this compound.

-

After the treatment period, equilibrate the plate to room temperature.

-

Prepare the caspase reagent according to the manufacturer's instructions.

-